conotoxin GS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Conotoxin GS is a 34-residue polypeptide isolated from the venom of the marine cone snail species, Conus geographus . This compound interacts with the extracellular entrance of skeletal muscle sodium channels to prevent sodium ion conduction . This compound is part of a larger family of conotoxins, which are small, disulfide-rich peptides known for their potent and selective targeting of ion channels and receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The chemical synthesis of conotoxins, including conotoxin GS, involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis of this compound requires careful control of oxidative folding conditions to ensure the correct formation of disulfide bonds, which are crucial for the peptide’s biological activity .

Industrial Production Methods: Industrial production of this compound is not widely reported due to its complex structure and the challenges associated with its synthesis. advancements in peptide synthesis technologies and the development of efficient folding protocols have made it possible to produce this compound in sufficient quantities for research purposes .

Análisis De Reacciones Químicas

Types of Reactions: Conotoxin GS undergoes several types of chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Modifications of amino acid side chains to enhance stability or activity.

Common Reagents and Conditions:

Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation under controlled pH conditions.

Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Involves the use of specific reagents for side-chain modifications, such as alkylating agents for cysteine residues.

Major Products Formed: The major products formed from these reactions include the correctly folded this compound with its native disulfide bond pattern, as well as various analogs with modified disulfide bonds or side chains .

Aplicaciones Científicas De Investigación

Conotoxin GS has a wide range of scientific research applications, including:

Chemistry: Used as a molecular probe to study the structure and function of ion channels and receptors.

Biology: Serves as a tool to investigate the physiological roles of sodium channels in muscle and nerve cells.

Industry: Utilized in the development of bio-pesticides and other biotechnological applications.

Mecanismo De Acción

Conotoxin GS exerts its effects by binding to the extracellular entrance of skeletal muscle sodium channels, thereby preventing sodium ion conduction . This action blocks the generation of action potentials in muscle cells, leading to muscle paralysis. The molecular targets of this compound include specific sites on the voltage-gated sodium channels, which are critical for its inhibitory activity .

Comparación Con Compuestos Similares

Mu-Conotoxin GIIIA: Another conotoxin that targets sodium channels but has a different structural framework and binding site.

Alpha-Conotoxin GI: Targets nicotinic acetylcholine receptors and has a different mechanism of action compared to conotoxin GS.

Delta-Conotoxin: Targets voltage-gated sodium channels but differs in its mode of action and structural features.

Uniqueness of this compound: this compound is unique due to its specific interaction with skeletal muscle sodium channels and its distinct four-loop structural framework . This structural uniqueness allows it to serve as a valuable molecular probe for studying sodium channel geometry and function .

Propiedades

Número CAS |

115757-31-8 |

|---|---|

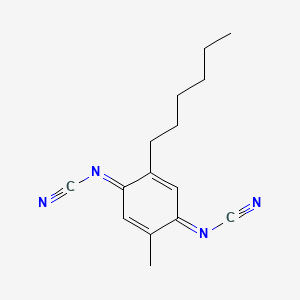

Fórmula molecular |

C139H232N52O48S7 |

Peso molecular |

3624.121 |

InChI |

InChI=1S/C139H232N52O48S7/c1-10-63(6)105(129(230)163-44-97(199)165-65(8)107(208)177-79(37-66-43-153-60-164-66)119(220)178-80(40-69(133(234)235)134(236)237)120(221)179-81(42-103(205)206)121(222)187-104(62(4)5)135(238)239)188-126(227)89(58-244)184-113(214)72(18-11-12-29-140)171-116(217)75(24-26-94(142)196)175-127(228)91-23-17-34-189(91)130(231)82(41-96(144)198)169-101(203)48-158-108(209)70(19-13-30-154-136(145)146)167-99(201)46-162-112(213)85(54-240)182-114(215)73(21-15-32-156-138(149)150)172-118(219)78(36-61(2)3)168-100(202)47-160-110(211)77(28-35-246-9)174-123(224)87(56-242)185-125(226)88(57-243)183-117(218)76(25-27-95(143)197)176-128(229)92-38-67(194)50-190(92)132(233)93-39-68(195)51-191(93)131(232)90(59-245)186-115(216)74(22-16-33-157-139(151)152)173-122(223)84(53-193)170-102(204)49-159-109(210)71(20-14-31-155-137(147)148)166-98(200)45-161-111(212)83(52-192)180-124(225)86(55-241)181-106(207)64(7)141/h43,60-65,67-93,104-105,192-195,240-245H,10-42,44-59,140-141H2,1-9H3,(H2,142,196)(H2,143,197)(H2,144,198)(H,153,164)(H,158,209)(H,159,210)(H,160,211)(H,161,212)(H,162,213)(H,163,230)(H,165,199)(H,166,200)(H,167,201)(H,168,202)(H,169,203)(H,170,204)(H,171,217)(H,172,219)(H,173,223)(H,174,224)(H,175,228)(H,176,229)(H,177,208)(H,178,220)(H,179,221)(H,180,225)(H,181,207)(H,182,215)(H,183,218)(H,184,214)(H,185,226)(H,186,216)(H,187,222)(H,188,227)(H,205,206)(H,234,235)(H,236,237)(H,238,239)(H4,145,146,154)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)/t63-,64-,65-,67+,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,104-,105-/m0/s1 |

Clave InChI |

NSHRQOTWEKWWEM-BJBMPNBASA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C4CC(CN4C(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C)N)O)O |

Sinónimos |

conotoxin GS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)

![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)